3-(2-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-(2-ethylimidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5/c1-4-16-21-9-10-24(16)17-11-12(2)22-19-18(13(3)23-25(17)19)14-7-5-6-8-15(14)20/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXIUHRCDJLXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo-pyrimidine class, which has gained attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anticancer research. The following sections detail its effects on various cancer cell lines and other biological activities.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazolo-pyrimidines. The compound has been evaluated against several human cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 0.01 - 8.12 | |
| A549 (Lung) | 0.17 - 3.34 | |
| Colo-205 (Colon) | Varies | |
| A2780 (Ovarian) | Varies |
The IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing the compound's potent activity against various cancer types.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression, including BRAF(V600E), EGFR, and Aurora-A kinase, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Synergistic Effects : Studies have indicated that when combined with conventional chemotherapeutics like doxorubicin, the compound enhances the cytotoxic effect on resistant cancer cell lines such as MDA-MB-231 (a breast cancer subtype), suggesting a potential for improved treatment strategies .
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, which is critical for its effectiveness as an anticancer agent .
Other Biological Activities
Beyond its anticancer properties, this compound may also possess other biological activities:
- Antimicrobial Properties : Preliminary studies suggest that pyrazolo-pyrimidines exhibit antimicrobial activity against various pathogens, although specific data on this compound is limited .
- Anti-inflammatory Effects : Some derivatives within the pyrazole class have shown promise in reducing inflammation markers in vitro and in vivo .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo-pyrimidines in clinical settings:
- A study involving a series of pyrazolo derivatives demonstrated significant tumor reduction in animal models when treated with compounds similar to this compound .
- Another case study reported on the synergistic effect of this compound with existing chemotherapeutics leading to enhanced survival rates in treated subjects .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. Research has shown that compounds similar to 3-(2-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can inhibit the growth of various bacterial strains, suggesting potential as new antimicrobial agents .
Anticancer Properties
Research highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy. The compound has demonstrated cytotoxic effects against several cancer cell lines, indicating its role as a lead compound for developing anticancer drugs. Its mechanism often involves the inhibition of specific kinases involved in cancer progression .
Anti-inflammatory Effects
The compound's structure suggests possible anti-inflammatory activity. Studies have indicated that pyrazolo[1,5-a]pyrimidines can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Position 7 Substitutions : The 2-ethylimidazole group in the target compound distinguishes it from chlorine (inert leaving group, ), pyrrolidine (hydrogen-bond acceptor, ), and aryl amines (anti-malarial activity, ). Imidazole derivatives (e.g., Pir-12-5c) often exhibit enhanced binding to biological targets due to their ability to coordinate metal ions or participate in π-π stacking .
- Position 3 Substitutions: The 2-chlorophenyl group is conserved in several analogues, suggesting its role in hydrophobic interactions or steric stabilization.
Physicochemical Properties
- Solubility : The 2-ethylimidazole group may enhance water solubility compared to chlorine or pyrrolidine derivatives due to its polar nature.
- Lipophilicity : Calculated logP values for imidazole-containing derivatives (e.g., Pir-12-5c: logP ~3.5) suggest moderate lipophilicity, balancing membrane permeability and solubility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine?
- Methodology : Use a multi-step approach involving (i) condensation of 2-chlorophenylhydrazine with β-ketoesters to form pyrazole intermediates, followed by (ii) cyclocondensation with 2-ethylimidazole derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or pyridine). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .
- Validation : Confirm regioselectivity using -NMR and -NMR to verify substitution patterns (e.g., methyl groups at positions 2 and 5, ethylimidazole at position 7) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm (C18 column, methanol/water mobile phase).
- Structural Confirmation :
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- Spectroscopy : -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) and IR (C=N stretch ~1600 cm, C-Cl ~750 cm) .
Q. What pharmacological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?
- Biological Screening : Prioritize assays for kinase inhibition (e.g., cyclin-dependent kinases), benzodiazepine receptor binding, or antimicrobial activity. For example, pyrazolo[1,5-a]pyrimidines with trifluoromethyl substituents show enhanced selectivity for COX-2 inhibition .
- Dose Optimization : Conduct IC determinations using cell-based assays (e.g., MTT for cytotoxicity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Design of Experiments (DoE) : Apply factorial design to test variables:
- Temperature : 80–120°C (higher temperatures may accelerate cyclization but risk decomposition).
- Solvent : Compare DMF (high polarity) vs. acetonitrile (moderate polarity) for imidazole coupling efficiency .
- Catalyst : Screen Pd(OAc) or CuI for cross-coupling reactions .
Q. What computational methods predict the compound’s reactivity and binding affinity?
- Quantum Chemical Modeling :
- Reactivity : DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- Docking Studies : AutoDock Vina to simulate interactions with target proteins (e.g., benzodiazepine receptors) .
Q. How should researchers address contradictions in spectroscopic data?
- Case Example : Discrepancies in -NMR signals for pyrimidine carbons (δ 150–160 ppm vs. δ 140–145 ppm) may arise from tautomerism or solvent effects.
- Resolution :
- Variable Temperature NMR : Monitor signal splitting to detect tautomeric equilibria.
- Cross-Validation : Use X-ray crystallography (if crystals are obtainable) to confirm bond lengths/angles .
Q. What strategies mitigate environmental and safety risks during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
